N-(6-Bromo-4-méthylpyridin-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

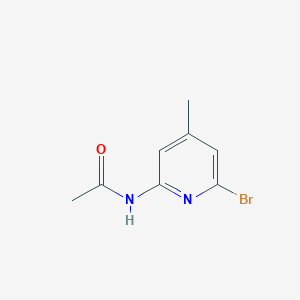

N-(6-Bromo-4-methylpyridin-2-yl)acetamide: is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Applications De Recherche Scientifique

N-(6-Bromo-4-methylpyridin-2-yl)acetamide has several scientific research applications, including:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-4-methylpyridin-2-yl)acetamide can be achieved through various methods. One common approach involves the peracetylation of a mixture containing N-(6-bromo-4-methyl-pyridin-2-yl)-acetamide and 2-amino-6-bromo-4-methyl-pyridine. This reaction is typically carried out using pyridine, acetic anhydride, and N,N-dimethylaminopyridine .

Industrial Production Methods

Industrial production methods for N-(6-Bromo-4-methylpyridin-2-yl)acetamide often involve palladium-catalyzed Suzuki cross-coupling reactions . This method allows for the efficient synthesis of pyridine derivatives in moderate to good yields .

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-Bromo-4-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of a functional group in the compound with another group.

Coupling Reactions: Such as the Suzuki cross-coupling reaction, which forms carbon-carbon bonds between two organic groups.

Common Reagents and Conditions

Common reagents used in the reactions of N-(6-Bromo-4-methylpyridin-2-yl)acetamide include:

Palladium catalysts: Used in Suzuki cross-coupling reactions.

Arylboronic acids: React with the compound to form novel pyridine derivatives.

Major Products Formed

The major products formed from these reactions are typically novel pyridine derivatives , which have various applications in medicinal chemistry and materials science .

Mécanisme D'action

The mechanism of action of N-(6-Bromo-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator, influencing the activity of enzymes or receptors by binding to sites other than the active site . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to N-(6-Bromo-4-methylpyridin-2-yl)acetamide include:

N-(6-Bromopyridin-2-yl)acetamide: A related compound with similar chemical properties.

4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another derivative of pyridine with distinct applications.

Uniqueness

N-(6-Bromo-4-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(6-Bromo-4-methylpyridin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

N-(6-Bromo-4-methylpyridin-2-yl)acetamide is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C8H9BrN2O, and it has been noted for its unique substitution pattern, which influences its reactivity and biological properties.

The biological activity of N-(6-Bromo-4-methylpyridin-2-yl)acetamide primarily involves its interaction with various molecular targets within biological systems. It has been proposed to act as an allosteric modulator , influencing enzyme and receptor activities by binding to sites distinct from active sites. This modulation can lead to significant changes in biochemical pathways, making it a candidate for therapeutic applications in various diseases, including cancer and inflammatory conditions.

1. Anti-thrombolytic Properties

Research indicates that N-(6-Bromo-4-methylpyridin-2-yl)acetamide exhibits anti-thrombolytic activity, which is crucial for preventing blood clots. This property has been linked to its ability to inhibit specific enzymes involved in clot formation. In vitro studies have demonstrated moderate activity against clot formation in human blood, suggesting potential applications in treating thrombotic disorders .

2. Biofilm Inhibition

The compound has also been investigated for its ability to inhibit biofilm formation. Biofilms are clusters of microorganisms that adhere to surfaces and are often resistant to antibiotics. The inhibition of biofilm formation can enhance the efficacy of antimicrobial treatments, making this compound a valuable addition to therapeutic strategies against biofilm-associated infections.

3. Potential Anticancer Activity

Preliminary studies have suggested that N-(6-Bromo-4-methylpyridin-2-yl)acetamide may possess anticancer properties . Its structural similarity to other known anticancer agents raises the possibility that it could interfere with cancer cell proliferation or induce apoptosis (programmed cell death). Further research is needed to elucidate these effects and identify specific cancer types that may be susceptible to treatment with this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(6-Bromo-4-methylpyridin-2-yl)acetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5-Bromo-4-methylpyridin-2-yl)acetamide | Bromine on position 5 | Varies in biological activity due to substitution position |

| N-(4-Methylpyridin-2-yl)acetamide | Lacks bromine substituent | Exhibits different reactivity patterns |

| N-(3-Methylpyridin-2-yl)acetamide | Methyl on position 3 | Different biological interactions compared to others |

The differences in substitution patterns significantly affect the biological activities of these compounds, highlighting the importance of structural modifications in drug design .

Case Study: Anti-thrombolytic Activity

A study conducted on various pyridine derivatives, including N-(6-Bromo-4-methylpyridin-2-yl)acetamide, evaluated their effectiveness in inhibiting thrombus formation. The results indicated that this compound exhibited a notable percentage reduction in clot formation compared to control groups, supporting its potential use as an anti-thrombotic agent .

Research Findings: Biofilm Inhibition

Another study focused on the biofilm inhibition properties of several pyridine derivatives found that N-(6-Bromo-4-methylpyridin-2-yl)acetamide significantly reduced biofilm biomass in bacterial cultures. This suggests that it could be an effective adjunct in treating infections caused by biofilm-forming pathogens.

Propriétés

IUPAC Name |

N-(6-bromo-4-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)11-8(4-5)10-6(2)12/h3-4H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQRPJZATVZTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.